methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction conditions include:
Reagents: 4-bromophenyl azide and methyl propiolate
Catalyst: Copper(I) iodide (CuI)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) for azide substitution, palladium catalysts for coupling reactions.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazole derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Chemical Biology: The compound is used in bioorthogonal chemistry for labeling and imaging studies.
Mechanism of Action
The mechanism of action of methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptors. The triazole ring can interact with various biological targets, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can disrupt normal biological processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzotriazole: Another triazole derivative with applications in corrosion inhibition and UV stabilization.
Tetrazoles: Compounds with a similar nitrogen-rich ring structure, used in pharmaceuticals and materials science.
Uniqueness
Methyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the bromophenyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile building block for the synthesis of a wide range of bioactive molecules and materials.
Properties
IUPAC Name |
methyl 1-(4-bromophenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-16-10(15)9-6-14(13-12-9)8-4-2-7(11)3-5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIZHBRWRGVTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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